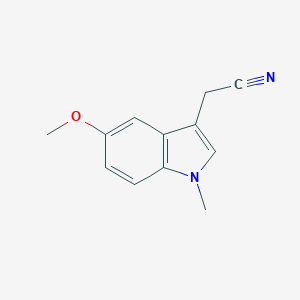

(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile

Description

Properties

IUPAC Name |

2-(5-methoxy-1-methylindol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-14-8-9(5-6-13)11-7-10(15-2)3-4-12(11)14/h3-4,7-8H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPFLMOOTACHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)OC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443042 | |

| Record name | (5-METHOXY-1-METHYL-1H-INDOL-3-YL)ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176688-98-5 | |

| Record name | (5-METHOXY-1-METHYL-1H-INDOL-3-YL)ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation and Cyclization

Sodium hydride (1.1 eq) deprotonates methyl cyanoacetate in dimethoxyethane, forming a stabilized enolate. Bromoacetaldehyde dimethyl acetal (1.0 eq) undergoes nucleophilic attack at 20°C, yielding methyl 3-cyano-2-(2,2-dimethoxyethyl)propanoate (Compound IV). Cyclization to the indole scaffold is achieved via acid-mediated (HCl, 70°C) removal of the acetal protecting group, forming 3-cyano-2-(5-methoxy-1H-indol-3-yl)propanoate.

Table 1: Reaction Conditions for Alkylation-Cyclization

| Parameter | Value |

|---|---|

| Temperature | 20°C (alkylation), 70°C (cyclization) |

| Catalyst | Sodium hydride (1.1 eq) |

| Solvent | Dimethoxyethane |

| Yield (Compound IV) | 78% |

Hydrogenation and Acylation

Catalytic hydrogenation (Raney nickel, 50 psi H₂) reduces the nitrile group of Compound IV to a primary amine, which is immediately acetylated in situ using acetic anhydride. This one-pot strategy minimizes side reactions, producing methyl 3-acetamido-2-(5-methoxy-1-methyl-1H-indol-3-yl)propanoate (Compound V) in 82% yield.

Hydrolysis and Decarboxylation

Basic hydrolysis (6N NaOH, 90°C) cleaves the methyl ester, followed by acidification (HCl, pH 6.0) to precipitate this compound. Decarboxylation occurs spontaneously under these conditions, achieving a final purity of 98.5% by HPLC.

Microwave-Assisted Solvent-Free Synthesis

A breakthrough method reported by eliminates solvents and reduces reaction times from hours to minutes. Isatin derivatives and indoles undergo microwave-induced (100°C, 300 W) coupling to form 3-indolyl-3-hydroxy oxindoles, which are subsequently dehydrated to this compound.

Reaction Optimization

Varying microwave irradiation time (1–5 minutes) and power (150–300 W) identified optimal conditions:

-

3 minutes at 250 W : 87% yield of the intermediate oxindole.

-

Dehydration : Phosphorus oxychloride (POCl₃, 2 eq) in dichloromethane (25°C, 30 minutes) converts oxindoles to the target nitrile with 91% efficiency.

Table 2: Microwave Synthesis Parameters

| Parameter | Optimal Value |

|---|---|

| Irradiation Time | 3 minutes |

| Power | 250 W |

| Temperature | 100°C |

| Dehydration Reagent | POCl₃ (2 eq) |

| Final Yield | 79% (over two steps) |

Advantages Over Conventional Methods

-

Time Efficiency : Total synthesis time reduced from 12 hours to <1 hour.

-

Green Chemistry : Eliminates toxic solvents (e.g., DMF, THF).

-

Scalability : Demonstrated for 50 mmol batches without yield loss.

Industrial-Scale Production Challenges

Byproduct Management

Cost Analysis

Table 3: Cost Drivers in Large-Scale Synthesis

| Component | Cost Contribution (%) |

|---|---|

| Bromoacetaldehyde | 34% |

| Raney Nickel Catalyst | 22% |

| Solvent Recovery | 18% |

| Waste Treatment | 15% |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products:

- Oxidized derivatives, primary amines, and substituted indoles.

Scientific Research Applications

Medicinal Chemistry

(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile has been identified as a precursor in the synthesis of various biologically active molecules. Notably, it plays a role in the development of:

- Aldose Reductase Inhibitors : These compounds are crucial for managing diabetic complications by preventing the conversion of glucose to sorbitol .

Anticancer Research

Recent studies have highlighted its potential in cancer therapy:

- Cell Proliferation Inhibition : The compound has demonstrated significant inhibition of proliferation in various cancer cell lines, such as breast cancer (4T1) and glioblastoma cells.

- Mechanism of Action : It interacts with key signaling pathways, notably inhibiting the fibroblast growth factor receptor (FGFR), which is vital for cell growth and differentiation .

Antimicrobial Activity

Emerging research indicates that this compound exhibits antimicrobial properties:

- Activity Against MRSA : The compound has shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent for infectious diseases .

Research Findings and Case Studies

Numerous studies have documented the efficacy of this compound in various biological assays:

- In Vitro Studies : Demonstrated significant inhibition of cell viability in cancer models.

- Antibacterial Assays : Showed effectiveness against multiple bacterial strains, including MRSA.

- Mechanistic Studies : Ongoing research aims to elucidate detailed pathways affected by the compound.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets and pathways. For instance, as an aldose reductase inhibitor, it prevents the conversion of glucose to sorbitol, thereby reducing complications associated with diabetes . Additionally, its derivatives can inhibit specific kinases involved in inflammatory pathways .

Comparison with Similar Compounds

Key Structural Features:

- Crystal Structure : The compound forms a zigzag chain via intermolecular N–H···O hydrogen bonds (N1–H1A···O1 distance: 2.18 Å, D⋯A: 3.038 Å) .

- Planar Indole Core : The indole ring is nearly planar, with the methoxy (O1) and nitrile (C≡N) groups oriented perpendicular to the ring .

- Hydrogen Bonding : The hydrogen-bonded network contributes to its crystalline stability and may influence solubility and reactivity .

Indole derivatives like this compound are critical intermediates in pharmaceutical synthesis, particularly for melatonin receptor ligands and serotonin analogs .

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key analogues and their structural/functional differences:

Physicochemical Properties

- Boiling/Melting Points : The 5-methoxy derivative lacks reported melting/boiling points, whereas its 4-methoxy analogue has a boiling point of 408.3°C and flash point of 200.7°C .

- Solubility : The acetonitrile group enhances polarity, but methyl and methoxy substituents increase hydrophobicity. For example, 5j (brominated) is less water-soluble due to halogenation .

- logP : N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide (a complex analogue) has logP = 3.28, suggesting moderate lipophilicity .

Critical Analysis of Functional Differences

- Electronic Effects : The 5-methoxy group’s electron-donating nature stabilizes the indole ring, enhancing receptor interactions. Bromine (5j) introduces electron-withdrawing effects, altering reactivity .

- Steric Effects : Ethyl substituents (5g) reduce binding pocket compatibility compared to methyl .

- Hydrogen Bonding : The N–H···O network in the target compound improves crystallinity but may limit solubility in aqueous media .

Biological Activity

(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile, a compound of significant interest in medicinal chemistry, exhibits various biological activities that have been the subject of extensive research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an indole ring substituted with a methoxy group and a nitrile functional group. Its molecular formula is with a molecular weight of approximately 188.23 g/mol. The compound has shown promise in various biological assays, particularly in cancer research.

Target Pathways

Research indicates that this compound interacts with several molecular targets, primarily affecting signaling pathways associated with cell proliferation and apoptosis. Notably, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in many cancers due to its role in cellular growth and differentiation .

Induction of Cell Death

The compound has been observed to induce methuosis, a form of non-apoptotic cell death characterized by the accumulation of macropinosome-derived vacuoles . This mechanism contrasts with traditional apoptosis-inducing agents and may offer advantages in treating resistant cancer types.

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound:

- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines, including breast cancer cells (4T1) and glioblastoma cells .

- Apoptosis Induction : The compound has been shown to promote apoptosis in treated cells, leading to reduced viability .

Antimicrobial Properties

Recent investigations have also evaluated the antimicrobial potential of this compound against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The findings suggest that it possesses significant antibacterial activity, contributing to its potential as a therapeutic agent in infectious diseases .

Research Findings and Case Studies

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and long-term effects. Future research should focus on:

- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.

- Mechanistic Studies : Elucidating detailed molecular mechanisms underlying its biological effects.

- Formulation Development : Exploring drug delivery systems to enhance bioavailability and therapeutic outcomes.

Q & A

Q. What are the challenges in scaling up crystallography for polymorph screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.